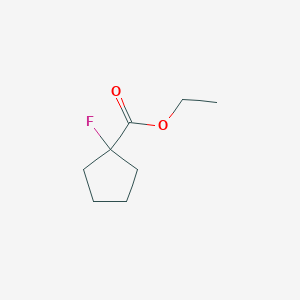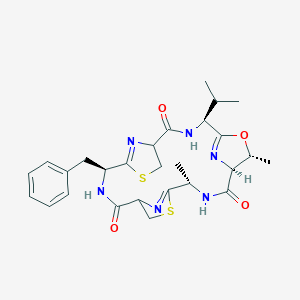
4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-4’-propylbiphenyl is an organic compound with the molecular formula C15H14BrF It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position, while the other phenyl ring is substituted with a propyl group at the 4’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-4’-propylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, 4-bromo-2-fluorobiphenyl can be synthesized by reacting 4-bromo-2-fluorophenylboronic acid with 4-propylphenylboronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of 4-Bromo-2-fluoro-4’-propylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The process involves the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or ethanol .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-4’-propylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation Products: Biphenyl ketones.
Reduction Products: Biphenyl alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-4’-propylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-4’-propylbiphenyl involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets, including enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but lacks the propyl group.
4-Bromo-4’-propylbiphenyl: Similar structure but lacks the fluorine atom.
2-Fluoro-4’-propylbiphenyl: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2-fluoro-4’-propylbiphenyl is unique due to the presence of both bromine and fluorine atoms along with a propyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
116831-33-5 |
|---|---|
Fórmula molecular |
C15H14BrF |
Peso molecular |
293.17 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-1-(4-propylphenyl)benzene |
InChI |
InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16)10-15(14)17/h4-10H,2-3H2,1H3 |
Clave InChI |
DNXBMIIAWYFUQJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)










![BENZENESULFONAMIDE, 4-[[[6-HYDROXY-7-(1-HYDROXYETHYL)-4,5-DIMETHYL-2-BENZOTHIAZOLYL]AMINO]METHYL]-](/img/structure/B40070.png)
